2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine

Description

Structural Overview and Tryptamine Classification

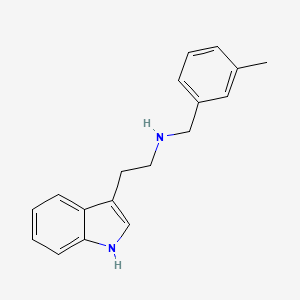

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine belongs to the fundamental class of organic compounds known as substituted tryptamines, which are characterized by their distinctive structural architecture built around an indole ring system. The molecular structure of all tryptamines contains an indole ring, joined to an amino group via an ethyl sidechain, creating the characteristic framework that defines this important chemical family. Specifically, tryptamines are built around an indole ring structure, which consists of a fused double ring comprising a pyrrole ring and benzene ring, with the addition of a 2-carbon side chain.

The compound's molecular formula is C18H20N2, with a molecular weight of 264.4 grams per mole, establishing its position as a moderate-sized organic molecule within the tryptamine classification. The structural foundation of this compound demonstrates the classic tryptamine architecture, where the indole nucleus serves as the core structural element. The indole ring system itself represents one of the most important heterocyclic compounds in organic chemistry, providing the fundamental scaffold upon which numerous biologically active molecules are constructed.

The specific substitution pattern of this compound involves the attachment of a 3-methylbenzyl group to the nitrogen atom of the ethylamine side chain, creating a unique molecular architecture that distinguishes it from other tryptamine derivatives. This N-benzyl substitution represents a common structural modification in the tryptamine family, where various aromatic groups are attached to the amino nitrogen to create compounds with distinct chemical and physical properties. The presence of the methyl group in the meta position of the benzyl ring further specifies the compound's structural identity and contributes to its unique chemical characteristics.

The compound's classification within the broader family of indole alkaloids reflects its structural relationship to naturally occurring compounds that share the indole nucleus as their fundamental building block. Indole alkaloids represent one of the largest classes of alkaloids, containing more than 4100 known different compounds, and they are characterized by the presence of a structural moiety of indole. The amino acid tryptophan serves as the biochemical precursor of indole alkaloids, establishing the fundamental biosynthetic connection between simple amino acids and complex alkaloid structures.

Historical Context in Indole-Based Chemistry

The historical development of indole-based chemistry provides essential context for understanding the significance of this compound within the broader framework of organic chemical research. The discovery and characterization of indole itself represents a pivotal moment in the history of heterocyclic chemistry, with Adolf von Baeyer playing a crucial role in its identification and synthesis during the late 19th century. Baeyer's groundbreaking work between 1865 and 1869 involved the conversion of indigo into various products and succeeded in carrying out its partial synthesis, leading to the discovery of indole as one of the most important heterocyclic compounds.

The foundation of indole chemistry can be traced back to the late 19th and early 20th centuries when initial methods focused on the rudimentary construction of the indole nucleus. One of the earliest recognized methods in indole synthesis, the Fischer indole synthesis, was established in the late 1880s by Emil Fischer and provided a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. This synthesis process, named after Emil Fischer who developed it in 1883, involves the cyclization of phenylhydrazines and ketones or aldehydes.

The Baeyer-Emmerling indole synthesis, discovered by Adolf von Baeyer and Adolph Emmerling in 1869, represents another fundamental method for synthesizing indole from substituted ortho-nitrocinnamic acid and iron powder in strongly basic solution. This reaction mechanism involves the reduction of iron powder with ortho-nitrocinnamic acid, which reduces the nitro group to a nitroso, followed by nitrogen condensation with a carbon on the alkene chain with loss of a water molecule to form a ring, and subsequent decarboxylation to give indole.

Ernst Späth, an Austrian chemist specializing in natural products, made significant contributions to the field of indole chemistry during the early 20th century. Späth was notable for being the first to synthesize mescaline and was one of the first to synthesize other important alkaloids, demonstrating the expanding scope of synthetic organic chemistry in the natural products realm. His work exemplified the growing sophistication of chemical synthesis techniques that would eventually enable the preparation of complex indole derivatives such as this compound.

The historical development of tryptamine chemistry specifically began with the recognition of tryptamine as an indolamine metabolite of the essential amino acid tryptophan. The chemical structure of tryptamine is defined by an indole—a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon, establishing the fundamental structural template that would be elaborated upon in numerous synthetic derivatives. Throughout the 20th century and into the 21st, the exploration of indole chemistry has continued to flourish, with newer methods such as carbon-hydrogen activation and functionalization directing the forefront of indole synthesis research.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Systems

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry naming conventions, which provide a standardized method for identifying complex organic molecules based on their structural features. The official International Union of Pure and Applied Chemistry name for this compound is 2-(1H-indol-3-yl)-N-[(3-methylphenyl)methyl]ethanamine, which precisely describes the molecular architecture and substitution pattern. This systematic name breaks down the structure into its component parts, identifying the indole ring system, the ethylamine chain, and the specific benzyl substitution with its meta-methyl group.

The nomenclature system reflects the hierarchical approach to naming complex organic molecules, where the indole ring serves as the primary structural reference point, followed by the identification of the ethylamine side chain and the N-substituted benzyl group. The designation "1H-indol-3-yl" specifically indicates the position of attachment to the indole ring system, while the "N-[(3-methylphenyl)methyl]" portion describes the benzyl group attached to the nitrogen atom, including the specific position of the methyl substituent on the aromatic ring.

Alternative naming systems provide additional methods for describing this compound's structure and identity. The compound is also known by several synonymous names, including the simplified form "this compound" and the more descriptive "[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine". These alternative names represent different approaches to describing the same molecular structure, with variations in the way the substituent groups are designated and connected.

Within the ChemSpider database system, the compound is registered under ChemSpider Identification Number 1511027, providing an alternative database reference for cross-referencing chemical information. The ChemSpider entry reports a molecular formula of C18H20N2, an average mass of 264.372, and a monoisotopic mass of 264.162649, which closely align with the PubChem data while providing additional precision in mass measurements. The availability of the compound in multiple database systems ensures broad accessibility of chemical information and facilitates comprehensive literature searches and chemical informatics applications.

The compound's registration extends to specialized chemical supplier databases, where it appears with consistent identifying information including the Chemical Abstracts Service registry number 436099-76-2. These commercial database entries typically provide information about compound availability, purity specifications, and potential applications in research contexts. The molecular weight is consistently reported as 264.4 grams per mole across different database sources, confirming the accuracy of the molecular mass calculations.

Database entries also include various computed chemical descriptors that facilitate computational chemistry applications and structure-activity relationship studies. The International Chemical Identifier Key BJMFBYNATMSQTP-UHFFFAOYSA-N provides a fixed-length condensed representation of the molecular structure that enables efficient database searching and chemical structure matching. These standardized identifiers serve as essential tools for chemical informatics applications, including automated literature searching, chemical inventory management, and computational screening programs.

| Database | Identifier | Registry Number | Molecular Weight | Creation Date |

|---|---|---|---|---|

| PubChem | CID 1988062 | 436099-76-2 | 264.4 g/mol | 2005-07-13 |

| ChemSpider | ID 1511027 | 436099-76-2 | 264.372 g/mol | Not specified |

| Chemical Abstracts Service | - | 436099-76-2 | 264.4 g/mol | Not specified |

The comprehensive database registration of this compound reflects its recognition as a significant chemical entity within the broader landscape of organic chemistry research. The consistency of identifying information across multiple database platforms confirms the reliability of the structural and physical property data, while the ongoing maintenance of database entries indicates continued relevance within the chemical research community. These database registrations serve as fundamental resources for researchers investigating the chemical, physical, and potential biological properties of this substituted tryptamine derivative.

Properties

CAS No. |

436099-76-2 |

|---|---|

Molecular Formula |

C20H22N2O4 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-N-[(3-methylphenyl)methyl]ethanamine;oxalic acid |

InChI |

InChI=1S/C18H20N2.C2H2O4/c1-14-5-4-6-15(11-14)12-19-10-9-16-13-20-18-8-3-2-7-17(16)18;3-1(4)2(5)6/h2-8,11,13,19-20H,9-10,12H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

FDMJALUNIGDJSZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC(=CC=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O |

solubility |

>53.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine typically involves two key steps:

Synthesis of Indole-3-Ethylamine Core

The indole-3-ethylamine (tryptamine) core can be prepared or procured as a starting material. A common approach involves:

- Protection of the amine group as a carbamate (e.g., tert-butyl carbamate) to facilitate further functionalization.

- Alternatively, direct use of tryptamine in alkylation reactions is possible.

Example procedure for protection (from literature):

N-Alkylation with 3-Methylbenzyl Group

The key step to obtain this compound is the N-alkylation of the indole ethylamine nitrogen with a 3-methylbenzyl electrophile.

- Reductive amination: Reaction of tryptamine with 3-methylbenzaldehyde in the presence of a reducing agent or catalytic system.

- Direct alkylation: Using 3-methylbenzyl halides (e.g., bromide or chloride) under basic conditions.

Catalytic reductive amination example:

| Component | Amount | Role |

|---|---|---|

| Tryptamine (amine) | 0.2 mmol | Nucleophile |

| 3-Methylbenzaldehyde | 0.2 mmol | Electrophile |

| Catalyst (e.g., Iridium complex) | 0.2 mol % | Facilitates reductive amination |

| Base (e.g., Cs2CO3) | 20 mol % | Neutralizes acid, promotes reaction |

| Solvent | Dry methanol | Medium |

| Temperature | 100 °C | Reaction condition |

| Time | 16 hours | Reaction duration |

The reaction proceeds under an inert atmosphere (argon) with stirring. After completion, the solvent is evaporated, and the product is purified by column chromatography (EtOAc/hexane) to yield the N-(3-methylbenzyl) substituted product.

Detailed Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Catalyst | Iridium-based catalyst (e.g., Ir-pyridonate complex) |

| Base | Caesium carbonate (Cs2CO3) |

| Solvent | Dry methanol |

| Temperature | 100 °C |

| Time | 16 hours |

| Atmosphere | Argon (inert) |

| Purification | Column chromatography (ethyl acetate/hexane) |

| Yield | Typically moderate to high (exact yield depends on substrate and conditions) |

The reaction mechanism involves initial formation of an imine intermediate between the amine and aldehyde, followed by catalytic hydrogenation to the secondary amine.

Research Findings and Analysis

- The tandem synthesis approach using catalytic reductive amination is efficient for preparing N-substituted indole ethylamines, including this compound.

- The use of iridium catalysts with bases like Cs2CO3 in methanol under inert atmosphere provides good selectivity and yields.

- Time-dependent studies show that the reaction reaches completion around 16 hours at 100 °C, with intermediates such as imines detectable by NMR.

- Purification by column chromatography ensures isolation of the pure product suitable for further biological or chemical studies.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or other oxidized derivatives.

Reduction: The benzyl amine group can be reduced to form the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the benzyl amine group can produce the corresponding primary amine.

Scientific Research Applications

Antimicrobial Properties

Research indicates that indole derivatives exhibit notable antimicrobial activities. In a study evaluating a series of indole-derived compounds, 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine showed significant inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interference with bacterial DNA gyrase and topoisomerase IV activities, which are essential for bacterial replication .

Antiviral Activity

The compound has also been tested for antiviral properties against a range of viruses, including HIV-1. In vitro studies demonstrated that certain derivatives of indole compounds could inhibit viral replication effectively, suggesting potential applications in antiviral drug development .

Anticancer Potential

Indole derivatives are recognized for their anticancer properties. The compound has been evaluated in various cancer cell lines, showing cytotoxic effects that could be attributed to its ability to induce apoptosis in cancer cells. For example, studies have highlighted the efficacy of indole derivatives in inhibiting cell proliferation and inducing cell cycle arrest in cancer models .

Case Study 1: Antimicrobial Evaluation

A comprehensive study involved synthesizing several indole derivatives and testing their antimicrobial efficacy against standard strains. Among these, this compound exhibited the highest activity against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4 | Staphylococcus aureus |

| Other Indole Derivative | 8 | Escherichia coli |

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, the compound was tested against HIV-1 in cell culture models. Results indicated that it significantly reduced viral load compared to untreated controls, suggesting its potential as an antiviral agent .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these receptors. Additionally, the benzyl amine group can interact with enzymes involved in neurotransmitter metabolism, further influencing neurological processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Tryptamine Derivatives

Structure-Activity Relationships (SAR)

- Terminal Amine Substitutions : Bulky aromatic groups (e.g., 3-methylbenzyl) may enhance lipophilicity and blood-brain barrier penetration, while polar groups (e.g., thiazole) improve aqueous solubility and antimicrobial efficacy .

- Indole Ring Modifications : Electron-donating groups (e.g., 5-methoxy in ) or halogen substitutions (e.g., 7-bromo in ) can alter receptor binding kinetics .

Biological Activity

2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine, also known as a derivative of indole, has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article explores the compound's biological activity, including its interactions with neurotransmitter systems, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its role in various biological activities. The structure can be represented as follows:

This structure allows the compound to engage with multiple biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. The indole structure closely resembles natural neurotransmitters, enabling it to modulate receptor activity effectively. Key mechanisms include:

- Receptor Binding : The compound interacts with serotonin and dopamine receptors, influencing mood and cognitive functions.

- Enzyme Interaction : It may affect enzymes involved in neurotransmitter metabolism, thereby altering neurotransmitter levels and activity within the CNS .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited a low minimum inhibitory concentration (MIC), indicating potent growth inhibition .

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| A549 | 0.98 | High |

| HeLa | Varies | Moderate to High |

Anti-inflammatory and Analgesic Properties

The compound has shown promise as an anti-inflammatory and analgesic agent in preclinical studies. Its ability to modulate inflammatory pathways may contribute to pain relief and reduced inflammation in various conditions .

Other Pharmacological Effects

- Neuroprotective Effects : Preliminary research suggests that the compound may provide neuroprotection by stabilizing neuronal function and reducing oxidative stress.

- Antibacterial Activity : Some derivatives of indole compounds have demonstrated antibacterial properties against resistant strains like MRSA, suggesting a potential role in treating infections .

Case Studies

- Study on Anticancer Activity : A recent study evaluated several indole derivatives, including this compound, revealing that it significantly suppressed tumor growth in A549 cells compared to controls. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression .

- Neurotransmitter Modulation : Research examining the interaction of this compound with serotonin receptors indicated a dose-dependent increase in receptor activation, potentially leading to enhanced serotonergic signaling which is beneficial in mood disorders.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N-(3-methylbenzyl)ethanamine, and how can yield be optimized?

A common approach involves reductive amination of 2-(1H-indol-3-yl)ethanamine (tryptamine) with 3-methylbenzaldehyde. Evidence from tryptamine synthesis (95% yield via catalytic hydrogenation of 3-(2-nitroethyl)indole ) suggests nitro-group reduction as a high-yield step. For the target compound, coupling the indole-ethylamine core with 3-methylbenzyl groups via Schiff base formation followed by reduction (e.g., NaBH4 or Pd/C/H2) is plausible. Optimization may include solvent selection (e.g., methanol or THF), temperature control (25–50°C), and stoichiometric ratios (1:1.2 amine:aldehyde). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., indole H-1/H-3, benzyl CH2). For example, the N-(3-methylbenzyl) group shows aromatic protons at δ 6.8–7.3 ppm and a singlet for the methyl group at δ 2.3 ppm .

- IR Spectroscopy : Stretching frequencies for NH (≈3400 cm⁻¹), aromatic C=C (≈1600 cm⁻¹), and C-N (≈1250 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~294.4 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What safety protocols should be followed given limited toxicological data?

While acute toxicity data are unavailable , handle the compound under ALARA principles :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Store in airtight containers away from light/moisture (≤ -20°C recommended).

- Dispose via licensed hazardous waste services, adhering to local regulations .

Advanced Research Questions

Q. How can researchers investigate its potential interaction with serotonin (5-HT) receptors?

Given structural similarity to tryptamine derivatives (e.g., L-694,247, a 5-HT1B/1D agonist ), design in vitro binding assays :

- Radioligand displacement : Use [3H]5-HT in HEK-293 cells expressing human 5-HT receptors (e.g., 5-HT2A, 5-HT1A).

- Functional assays : Measure cAMP (5-HT1A) or IP3 (5-HT2A) signaling. EC50/IC50 values determine potency. Cross-test with selective antagonists (e.g., ketanserin for 5-HT2A) to confirm receptor specificity .

Q. How should contradictory data in pharmacological studies be addressed?

Contradictions (e.g., varying EC50 across assays) may arise from assay conditions (e.g., cell type, buffer pH). Mitigate by:

- Standardizing protocols : Use identical cell lines (e.g., CHO-K1) and incubation times.

- Orthogonal validation : Pair radioligand binding with calcium flux assays.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance .

Q. What structural modifications enhance selectivity for neurological targets?

SAR studies on indole derivatives suggest:

- Benzyl substituents : Electron-donating groups (e.g., -OCH3 at the para position) increase 5-HT2A affinity.

- Ethylamine chain elongation : Adding methyl groups reduces metabolic degradation (e.g., N,N-dimethyl analogs in show prolonged half-lives).

- Halogenation : Chlorine at the indole 5-position (as in ) enhances blood-brain barrier penetration .

Q. What methodologies assess ecological impact during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.